molecular formula C23H26N4O2 B2799420 3-(3-methoxyphenyl)-1-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 1798030-13-3

3-(3-methoxyphenyl)-1-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2799420
CAS No.: 1798030-13-3
M. Wt: 390.487
InChI Key: WZKGVTIGKZOVPN-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-1-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C23H26N4O2 and its molecular weight is 390.487. The purity is usually 95%.
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Biological Activity

3-(3-Methoxyphenyl)-1-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the pyrazole family. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H26N4O2C_{23}H_{26}N_{4}O_{2} with a molecular weight of approximately 390.487 g/mol. The compound's structure features a pyrazole core substituted with a methoxyphenyl group and a pyrrolidine moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. Specifically, this compound has shown promise in several areas:

  • Anti-inflammatory Activity : Pyrazoles are often investigated for their potential to inhibit inflammatory pathways. The presence of the methoxy group in this compound may enhance its anti-inflammatory effects.
  • Anticancer Properties : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells. The specific interactions of this compound with cellular pathways warrant further investigation.
  • Neuroprotective Effects : Given the structural similarities with other neuroprotective agents, this compound may also exhibit protective effects against neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Cyclooxygenase (COX) : Similar to other pyrazoles, it may inhibit COX enzymes, reducing the production of pro-inflammatory prostaglandins.
  • Modulation of Signaling Pathways : The compound may interact with various signaling pathways involved in inflammation and cell survival.

Case Studies and Research Findings

Recent studies have explored the biological activities of pyrazole compounds, including this specific derivative:

  • Study on Anticancer Activity : A study published in Bioorganic & Medicinal Chemistry evaluated various pyrazole derivatives for their anticancer properties. It was found that certain structural modifications significantly enhanced cytotoxicity against cancer cell lines .
  • Neuroprotection Research : Another investigation focused on the neuroprotective effects of pyrazoles in models of neurodegeneration. The results indicated that compounds with similar structures could reduce oxidative stress markers in neuronal cells .
  • Inflammation Model Studies : In models of inflammation, compounds structurally related to this one demonstrated significant reductions in inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Comparative Analysis

The following table summarizes the biological activities reported for various pyrazole derivatives compared to this compound:

Compound NameAnti-inflammatory ActivityAnticancer ActivityNeuroprotective Effects
Compound AYesModerateYes
Compound BYesHighNo
This CompoundPotentiallyPromisingUnder Investigation

Properties

IUPAC Name

5-(3-methoxyphenyl)-2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-26-22(15-21(25-26)17-8-6-12-20(14-17)29-2)23(28)24-16-19-11-7-13-27(19)18-9-4-3-5-10-18/h3-6,8-10,12,14-15,19H,7,11,13,16H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKGVTIGKZOVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCC3CCCN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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